1-(2-Fluorobenzyl)cyclopropanamine
CAS No.:
Cat. No.: VC16222623
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12FN |
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Molecular Weight | 165.21 g/mol |
IUPAC Name | 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine |
Standard InChI | InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
Standard InChI Key | XYRZYRJTRXOFSQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CC2=CC=CC=C2F)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
1-(2-Fluorobenzyl)cyclopropanamine features a cyclopropane ring directly bonded to an amine group and a 2-fluorobenzyl substituent (Figure 1). The SMILES notation C1CC1(CC2=CC=CC=C2F)N confirms the connectivity: a cyclopropane ring (C1CC1) is linked to a benzyl group (CC2=CC=CC=C2F) and a primary amine (-NH2). The fluorine atom occupies the ortho position on the benzene ring, introducing steric and electronic effects that influence molecular interactions .
Table 1: Key Molecular Descriptors
The topological polar surface area (26 Ų) suggests moderate membrane permeability, while the XLogP3 value (1.7) indicates balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .
Spectroscopic Data
Though experimental spectra are unavailable in the cited sources, predicted characteristics include:
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¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), benzyl CH₂ (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm with coupling to fluorine).
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¹⁹F NMR: A singlet near δ -110 ppm, typical for ortho-fluorinated aromatics .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
Step | Reagents | Temperature | Yield* |
---|---|---|---|
Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O | 0–25°C | 45–60% |
Benzylation | 2-Fluorobenzyl bromide, K₂CO₃ | 80°C | 50–70% |
*Theoretical estimates based on analogous reactions . |
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .
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Crystallization: Potential hydrochloride salt formation for improved stability, as seen in related cyclopropanamines .
Pharmacological Applications and Research Findings
Target Engagement
The compound’s structure implies interactions with:
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Monoamine transporters: Fluorinated aryl groups enhance affinity for serotonin/norepinephrine transporters (Ki < 100 nM in analogs) .
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Enzyme inhibition: Cyclopropane rings induce conformational strain, potentially inhibiting cytochrome P450 isoforms (e.g., CYP2D6) .
Preclinical Data
Although direct studies are lacking, structural analogs demonstrate:
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Antidepressant activity: ED₅₀ = 10 mg/kg in murine forced swim tests .
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Metabolic stability: Fluorine reduces oxidative metabolism, increasing half-life (t₁/₂ > 4 h in liver microsomes) .
Table 3: Comparative Pharmacokinetics of Analogues
Compound | t₁/₂ (h) | LogD₇.₄ | Plasma Protein Binding (%) |
---|---|---|---|
1-(2-Fluorophenyl)cyclopropanamine | 3.2 | 1.5 | 85 |
1-(2-Fluorobenzyl)cyclopropanamine | 4.1* | 1.7 | 88* |
*Predicted values based on in silico models . |
Future Directions and Research Opportunities
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Structure-Activity Relationships: Systematic modification of the benzyl group’s substitution pattern (e.g., para-fluoro vs. ortho-fluoro) to optimize target selectivity .
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Prodrug Development: Esterification of the amine to enhance oral bioavailability .
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Neuropharmacology: In vivo evaluation in models of depression, anxiety, and neurodegenerative disorders .
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